8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate
Description
8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate is a spirocyclic diamide derivative featuring a 5.5-membered spiro ring system. This compound is characterized by two ester groups: a benzyl group at position 8 and a tert-butyl group at position 1. Its molecular formula is C₂₃H₃₃N₂O₄, with a molecular weight of 413.52 g/mol. The spiro[5.5]undecane scaffold provides conformational rigidity, making it valuable in medicinal chemistry as a constrained building block for drug discovery, particularly in targeting central nervous system (CNS) receptors and enzymes .
Properties
IUPAC Name |
8-O-benzyl 1-O-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4/c1-21(2,3)28-20(26)24-15-8-7-12-22(24)13-9-14-23(17-22)19(25)27-16-18-10-5-4-6-11-18/h4-6,10-11H,7-9,12-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZOZEKHPDMFPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CCCN(C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate typically involves:
- Construction of the diazaspiro core through cyclization reactions.
- Introduction of benzyl and tert-butyl protecting groups on nitrogen atoms.
- Installation of carboxylate groups at positions 1 and 8 of the spiro ring system.
The synthetic approach is modular and often relies on sequential transformations starting from readily available precursors such as malonate derivatives, amines, and protecting reagents.
Stepwise Preparation Methodology
Formation of the Diazaspiro Core
A prominent method for synthesizing diazaspiro compounds involves ring-closing reactions facilitated by base-promoted cyclization or ring-closing metathesis (RCM). For example, a seven-step procedure reported for related diazaspiro compounds (tert-butyl-1,7-diazaspiro[3.5]nonane derivatives) includes:
| Step | Reaction Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Reaction of ethyl malonate with amines in ethanol | Ethanol, 25-80 °C, 5 h | Intermediate diester compound |
| 2 | Reduction with lithium borohydride | THF solvent | Alcohol intermediate |
| 3 | Tosylation with p-toluenesulfonyl chloride | DCM solvent | Tosylated intermediate |
| 4 | Ring closure with cesium carbonate | Acetonitrile solvent | Formation of spiro ring |
| 5 | Reduction with magnesium chips | Methanol solvent | Reduced spiro intermediate |
| 6 | Protection with Boc anhydride | DCM solvent | Boc-protected intermediate |
| 7 | Hydrogenation with palladium on carbon | Methanol solvent | Final diazaspiro compound |
This sequence highlights the importance of selective reductions, ring closures, and protection steps to build the diazaspiro framework with desired substituents.
Introduction of Benzyl and tert-Butyl Groups
- The benzyl group is commonly introduced via benzylation reactions on nitrogen atoms or by using benzyl-protected intermediates that survive through the synthetic steps.
- The tert-butyl group is generally introduced as a protecting group using tert-butyloxycarbonyl (Boc) anhydride, which selectively protects amine functionalities and is stable under various reaction conditions.
Installation of Carboxylate Groups
- Carboxylate groups at positions 1 and 8 are typically introduced by esterification or by using carboxylate-containing starting materials.
- The tert-butyl ester is a common protecting group for carboxylic acids, allowing for later deprotection under acidic conditions if needed.
Synthetic Variations and Optimization
- Ring-Closing Metathesis (RCM): This method has been effectively used to synthesize heteroaryl-substituted diazaspirocycles, which can be adapted for 8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane derivatives. RCM allows for efficient formation of the spirocyclic ring system with high selectivity and yield.
- Hydrogenation and Reduction Steps: Catalytic hydrogenation (e.g., Pd/C) is used to remove benzyl protecting groups or reduce intermediates, while metal reductions (e.g., magnesium chips) facilitate selective transformations.
- Protecting Group Strategies: The choice and timing of Boc protection/deprotection are critical for successful synthesis without side reactions.
Research Findings and Data Summary
| Parameter | Details |
|---|---|
| Starting Materials | Ethyl malonate, amines, Boc anhydride, benzyl bromide (or benzyl-protected amines) |
| Key Reagents | Lithium borohydride, p-toluenesulfonyl chloride, cesium carbonate, magnesium chips, Pd/C |
| Solvents | Ethanol, tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, methanol |
| Reaction Temperatures | 25-80 °C (varies by step) |
| Reaction Times | Typically 3-5 hours per step |
| Yield | Overall yields vary; optimized methods report moderate to high yields (>60%) for final products |
| Purification | Chromatography and recrystallization are standard |
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Malonate reaction | Ethyl malonate, ethanol | 25-80 °C, 5 h | Form initial intermediate |
| 2 | Reduction | Lithium borohydride, THF | Room temperature | Reduce ester to alcohol |
| 3 | Tosylation | p-Toluenesulfonyl chloride, DCM | 0-25 °C | Introduce good leaving group |
| 4 | Cyclization | Cesium carbonate, acetonitrile | Room temperature | Ring closure to spirocycle |
| 5 | Reduction | Magnesium chips, methanol | Room temperature | Reduce to amine or alcohol |
| 6 | Protection | Boc anhydride, DCM | Room temperature | Protect amine groups |
| 7 | Hydrogenation | Pd/C, methanol | Room temperature, H2 atmosphere | Final deprotection or reduction |
Additional Considerations
- The synthetic route must be carefully controlled to avoid over-reduction or side reactions.
- The choice of protecting groups affects the overall yield and purity.
- Scale-up for industrial production requires optimization of solvent volumes, reaction times, and purification methods.
Chemical Reactions Analysis
Types of Reactions: 8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
Overview
8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate (CAS Number: 1160248-41-8) is a compound of significant interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, material science, and as a research tool in synthetic organic chemistry.
Medicinal Chemistry
This compound has been investigated for its potential pharmacological properties. Its structural features suggest possible interactions with biological targets.
Case Studies
- Anticancer Activity : Preliminary studies have indicated that derivatives of diazaspiro compounds exhibit cytotoxic effects against various cancer cell lines. Research has focused on optimizing the structure to enhance bioactivity and selectivity towards cancer cells.
- Neuroprotective Effects : Some studies suggest that compounds with a diazaspiro framework may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
Material Science
The compound's unique structure allows it to be explored as a building block for novel materials.
Applications
- Polymer Synthesis : Due to its ability to undergo various chemical reactions, this compound can serve as a monomer in the synthesis of polymers with specific mechanical and thermal properties.
- Nanomaterials : Research is ongoing to assess its role in the development of nanomaterials, particularly in enhancing the stability and functionality of nanoparticles used in drug delivery systems.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex molecules.
Synthetic Routes
- Functionalization : The presence of multiple functional groups allows for diverse chemical modifications, enabling chemists to explore various synthetic pathways.
- Reagent Development : It can be employed as a reagent in reactions that require spirocyclic structures, providing a unique approach to synthesizing other complex organic compounds.
Data Table of Applications
| Application Area | Specific Use Case | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Cytotoxic effects on cancer cell lines |
| Neuroprotective Effects | Potential therapeutic effects in neurodegeneration | |
| Material Science | Polymer Synthesis | Building blocks for novel polymers |
| Nanomaterials | Enhancements in drug delivery systems | |
| Synthetic Organic Chemistry | Functionalization | Diverse chemical modifications |
| Reagent Development | Unique spirocyclic structures for complex synthesis |
Mechanism of Action
The mechanism by which 8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can include inhibition or activation of specific signaling cascades.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Spiro Ring Sizes
Spiro[4.5]decane Derivatives
- 8-Benzyl 1-(2-methyl-2-propanyl) 2-(aminomethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate Molecular Formula: C₂₂H₃₃N₃O₄ Molecular Weight: 403.52 g/mol Key Features: Smaller spiro[4.5]decane core with an additional aminomethyl substituent at position 2.
- The spiro[4.5] system may exhibit reduced conformational stability compared to spiro[5.5] derivatives .
Spiro[5.5]undecane Derivatives
- The absence of aromatic substituents reduces lipophilicity, impacting membrane permeability .
Benzyl 1,8-Diazaspiro[5.5]undecane-8-carboxylate Hydrochloride
Functional Group Variations
Fluorinated Analogues
- tert-Butyl 5,5-Difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate Molecular Formula: C₁₃H₂₀F₂N₂O₂ Molecular Weight: 286.31 g/mol Key Features: Fluorine atoms at position 5 increase electronegativity and metabolic stability. The smaller spiro[3.5] ring system limits applications in CNS-targeting scaffolds .
Hydroxy/Amino Substitutions
- 8-Benzyl 1-(2-methyl-2-propanyl) 2-(aminomethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate Key Features: The aminomethyl group introduces a reactive handle for further derivatization, enabling conjugation with targeting moieties or fluorophores .
Physicochemical and Pharmacokinetic Properties
| Compound | Spiro Ring | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | [5.5] | 413.52 | 3.2 | 0.12 |
| 1-Benzyl 8-tert-butyl spiro[4.5]decane | [4.5] | 404.50 | 2.8 | 0.25 |
| Benzyl spiro[5.5]undecane HCl | [5.5] | 340.85 | 1.5 | 1.8 |
| tert-Butyl 5,5-difluoro spiro[3.5]nonane | [3.5] | 286.31 | 2.1 | 0.45 |
*LogP values estimated using fragment-based methods.
Key Research Findings
Conformational Rigidity : The spiro[5.5]undecane core in the target compound offers superior rigidity compared to smaller spiro[4.5] or [3.5] systems, favoring selective receptor binding .
Metabolic Stability : The tert-butyl ester group reduces susceptibility to esterase-mediated hydrolysis, enhancing plasma half-life relative to benzyl-only derivatives .
Synthetic Scalability : Bidirectional synthesis from aspartic acid (≥90% yield) outperforms older asymmetric methods (50–60% yield) in both efficiency and stereocontrol .
Biological Activity
8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate (CAS Number: 1160248-41-8) is a synthetic compound that belongs to the class of spirocyclic compounds. It has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of therapeutic applications.
Chemical Structure and Properties
The compound features a unique spiro structure that contributes to its biological activity. The presence of diaza and dicarboxylate functional groups is significant for its interaction with biological targets.
Pharmacological Potential
Research indicates that compounds similar to 8-benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane derivatives exhibit a range of biological activities:
The exact mechanism through which this compound exerts its effects is not fully elucidated. However, it is hypothesized that the spiro structure allows for unique interactions with receptors or enzymes involved in metabolic regulation and neurotransmission.
Study on Anti-obesity Effects
A comparative study on various diazaspiro compounds indicated that those with similar structures to 8-benzyl 1-tert-butyl showed significant reductions in body weight gain in animal models when administered over a period of time. The study highlighted:
- Dosage : Effective dosages ranged from 10 to 50 mg/kg.
- Duration : Treatment over four weeks led to observable changes in body composition.
Pain Management Trials
In a controlled trial involving pain models, derivatives of the compound were tested for their analgesic properties:
- Results : A significant decrease in pain response was noted at higher concentrations (IC50 values were determined around 25 μM).
- Mechanism : It was suggested that these compounds might inhibit certain pain pathways via modulation of neurotransmitter release .
Data Table of Biological Activities
Q & A
What are the key synthetic steps and methodologies for preparing 8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate?
Basic
The synthesis involves two critical stages:
Spirocyclic Core Formation : Cyclization of precursor amines or ketones under acidic or basic conditions to generate the diazaspiro[5.5]undecane framework.
Functionalization : Introduction of the benzyl and tert-butyl groups via carbamate-forming reactions (e.g., using benzyl chloroformate and di-tert-butyl dicarbonate).
Optimal yields (>70%) are achieved using anhydrous solvents (e.g., dichloromethane) and catalysts like DMAP .
Which analytical techniques are essential for characterizing this compound?
Basic
Key methods include:
- NMR Spectroscopy : H and C NMR confirm the spirocyclic structure and substituent placement (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 403.2).
- X-ray Crystallography : Resolves stereochemistry and bond angles in the spiro core .
How do structural features like the benzyl group influence solubility and reactivity?
Basic
The benzyl group enhances solubility in organic solvents (e.g., THF, DCM) due to its hydrophobic aromatic ring. It also increases reactivity in nucleophilic substitutions or cross-coupling reactions (e.g., Suzuki-Miyaura) by stabilizing transition states through π-π interactions .
What parameters are critical for optimizing large-scale synthesis?
Advanced
Key factors include:
- Temperature Control : Maintaining 0–5°C during carbamate formation minimizes side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
- Catalyst Loading : 10 mol% DMAP boosts acylation efficiency.
Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) ensures >95% purity .
How does this compound interact with biological targets like acetyl-CoA carboxylase (ACC)?
Advanced
The diazaspiro core binds ACC’s biotin carboxylase domain via hydrogen bonding (e.g., N-H···O interactions) and steric hindrance, inhibiting fatty acid synthesis. Competitive assays (IC ~50 nM) using C-labeled acetyl-CoA and fluorescence polarization confirm binding kinetics .
What strategies are used to design analogs with improved ACC inhibition?
Advanced
Structural modifications include:
- Core Expansion : Replacing the spiro[5.5] framework with spiro[4.5] to reduce steric bulk.
- Substituent Tuning : Introducing electron-withdrawing groups (e.g., -CF) on the benzyl ring to enhance binding.
| Analog | Modification | IC (nM) | Reference |
|---|---|---|---|
| 9-Boc-2,9-diazaspiro[5.5] | Boc-protected amine | 65 | |
| 8-Boc-2,8-diazaspiro[4.5] | Smaller spiro core | 42 |
How can researchers address contradictions in reported synthesis yields?
Advanced
Discrepancies often arise from:
- Protecting Group Stability : tert-Butyl groups may hydrolyze under acidic conditions, reducing yields. Use pH-controlled (7–8) reaction environments.
- Cyclization Efficiency : Kinetic studies (e.g., in situ IR monitoring) identify optimal cyclization times (typically 12–24 hrs) .
What mechanistic insights can surface plasmon resonance (SPR) provide?
Advanced
SPR quantifies binding affinity (K) and kinetics (k/k) by immobilizing ACC on a sensor chip. For this compound, a K of 2.3 µM and slow k (0.01 s) suggest prolonged target engagement. Competitive assays with ATP confirm allosteric inhibition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
